Kushenol L

Overview

Description

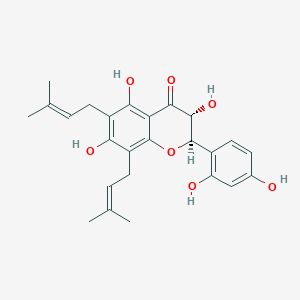

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects .

Synthesis Analysis

A liquid chromatographic method was applied to determine Kushenol L in the roots of Sophora flavescens, namely Kushen in China . The complete separation was achieved within 45 min for the nine major flavonoids .Molecular Structure Analysis

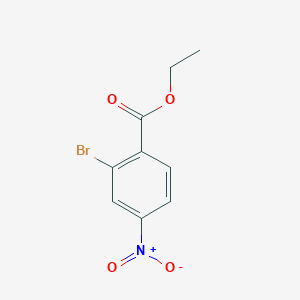

The molecular weight of Kushenol L is 440.49 and its formula is C25H28O7 . The structure classification includes Flavonoids, Flavanonols, Phenols, and Polyphenols .Physical And Chemical Properties Analysis

The density of Kushenol L is 1.3±0.1 g/cm3 . Its boiling point is 715.7±60.0 °C at 760 mmHg . The molar refractivity is 120.4±0.3 cm3 .Scientific Research Applications

Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol L, like its relative Kushenol C, has been found to have anti-inflammatory and anti-oxidative stress activities . It has been shown to suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells .

Anti-Oxidative Stress in Skin Cells

Kushenol L has been found to prevent DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase . This prevents reactive oxygen species production from tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

Anti-Itching and Anti-Inflammatory Effects

Kushenol F, a relative of Kushenol L, has been found to have anti-itching and anti-inflammatory effects . It has been shown to suppress thymic stromal lymphopoietin (TSLP) production, which could suggest similar potential for Kushenol L .

Potential Anti-Diabetic Effects

Kushenol L is one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It has been suggested to play an important role in anti-diabetic effects .

Inhibition of Cytochrome P450 Isoform Activities

Kushenol L, along with other Kushenols, has been shown to inhibit cytochrome P450 isoform activities in human liver microsomes . This could have implications for drug metabolism and interactions .

Tyrosinase Inhibitory Activities

Kushenol L and other Kushenols have exhibited potent tyrosinase inhibitory activities by blocking the conversion of l-tyrosine to l-DOPA by tyrosinase . This could have potential applications in the treatment of hyperpigmentation disorders .

Mechanism of Action

Target of Action

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects

Mode of Action

It is known that kushenol l plays an important role in anti-diabetic effects .

Pharmacokinetics

Kushenol L has been studied in adult male Sprague-Dawley rats weighing 300 g. When administered orally at a dose of 1 mg/kg, it has a half-life (T 1/2) of 2.26 hours, a maximum concentration (C max) of 24.17 μg/L, and an area under the curve (AUC) of 54035 μg/h•L . These properties suggest that Kushenol L is absorbed and metabolized in the body, but further studies are needed to fully understand its ADME properties.

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKENRJIRKFSNED-UKILVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318536 | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101236-50-4 | |

| Record name | Kushenol L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?

A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like Kushenol L on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)